molecular formula C14H8FNO2S B1299022 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid CAS No. 33289-53-1

6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid

Cat. No.: B1299022
CAS No.: 33289-53-1
M. Wt: 273.28 g/mol
InChI Key: NECNZILGZJOMGJ-UHFFFAOYSA-N
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Description

6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid is a synthetic organic compound with the molecular formula C14H8FNO2S and a molecular weight of 273.29 g/mol This compound is characterized by the presence of a quinoline core substituted with a fluorine atom at the 6-position, a thiophene ring at the 2-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound in the presence of an acid catalyst.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of thiophene with a halogenated quinoline intermediate.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various nucleophile-substituted quinoline derivatives

Scientific Research Applications

6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerase II, which is involved in DNA replication and repair.

    Receptor Modulation: It can modulate specific receptors, such as G-protein-coupled receptors (GPCRs), affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its combination of a fluorine atom, a thiophene ring, and a quinoline core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-fluoro-2-thiophen-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2S/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECNZILGZJOMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357685
Record name 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640913
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

33289-53-1
Record name 6-Fluoro-2-(2-thienyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33289-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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